molecular formula C15H22N2O3S B6753997 N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6753997
M. Wt: 310.4 g/mol
InChI Key: WNTCZMXVRGEMFH-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a compound that features a bicyclic structure with a sulfonamide group.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-20-15-7-4-12(5-8-15)10-16-21(18,19)17-11-13-3-6-14(17)9-13/h4-5,7-8,13-14,16H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCZMXVRGEMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach includes a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid access to a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other scalable technologies.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as the CXCR2 receptor . By binding to this receptor, the compound can inhibit the signaling pathways that promote cancer cell migration and metastasis. This blockade of CXCR2 represents a promising strategy for the treatment of metastatic cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific combination of a bicyclic structure with a sulfonamide group, which provides it with distinct chemical and biological properties. Its selectivity for the CXCR2 receptor and potential anti-cancer activity further distinguish it from other similar compounds.

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